molecular formula C20H19F3N4O5 B6432864 2-{4-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide CAS No. 1093061-27-8

2-{4-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide

Cat. No. B6432864
CAS RN: 1093061-27-8
M. Wt: 452.4 g/mol
InChI Key: MLQNDHDEMPPRCR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a trifluoromethyl group, two methoxy groups, and a hydrazide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular formula of this compound is C20H19F3N4O5, with an average mass of 452.384 Da and a monoisotopic mass of 452.130768 Da . The presence of the pyrazole ring, the trifluoromethyl group, and the hydrazide group will contribute to the overall shape and electronic structure of the molecule.


Chemical Reactions Analysis

The reactivity of this compound will be influenced by the functional groups present in the molecule. For example, the pyrazole ring is a site of aromaticity and can participate in electrophilic aromatic substitution reactions. The trifluoromethyl group is electron-withdrawing and can influence the reactivity of nearby functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Future Directions

The future research directions for this compound would depend on its intended use. For example, if it shows promise as a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. Alternatively, if it has interesting chemical properties, future research could involve exploring these properties in more detail .

properties

IUPAC Name

2-[4-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O5/c1-30-14-6-3-10(7-15(14)31-2)17-18(26-27-19(17)20(21,22)23)12-5-4-11(8-13(12)28)32-9-16(29)25-24/h3-8,28H,9,24H2,1-2H3,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQNDHDEMPPRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)OCC(=O)NN)O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy}acetohydrazide

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